3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid

Chemical Procurement Process Chemistry Solid-State Properties

Researchers need precise building blocks for SAR studies, but analog substitution can alter lipophilicity and binding. This ortho-ethoxy pyrazole-5-carboxylic acid (CAS 890621-20-2) provides a defined scaffold for factor Xa and anticancer screening. • Key differentiation: Ortho-ethoxy vs. para/methoxy analogs gives ΔLogP ≈ 0.06 and ΔMW = 14.03 g/mol, enabling direct SAR quantification. • Derivatization-ready: 5-COOH handle for amide/ester libraries; melting point 224-226°C. • Reliable supply: ≥95% purity, global shipping with full documentation.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
CAS No. 890621-20-2
Cat. No. B1307020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid
CAS890621-20-2
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C2=NNC(=C2)C(=O)O
InChIInChI=1S/C12H12N2O3/c1-2-17-11-6-4-3-5-8(11)9-7-10(12(15)16)14-13-9/h3-7H,2H2,1H3,(H,13,14)(H,15,16)
InChIKeyAEWKKBWNUCOEAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Ethoxyphenyl)-1H-pyrazole-5-carboxylic acid: Baseline Profile


3-(2-Ethoxyphenyl)-1H-pyrazole-5-carboxylic acid (CAS 890621-20-2) is a heterocyclic compound featuring a pyrazole ring substituted at the 3-position with a 2-ethoxyphenyl group and at the 5-position with a carboxylic acid . Its molecular formula is C12H12N2O3, with a molecular weight of 232.24 g/mol [1]. The compound is available from commercial suppliers at purities of 95% or higher and is typically used as a building block or screening compound in pharmaceutical and agrochemical research .

Workflow Medicinal chemistry building block & screening
Key Feature 5-Carboxylic acid derivatization handle
Substitution Ortho-ethoxy phenyl for unique steric/electronic profile

Why Substitution Fails: 3-(2-Ethoxyphenyl)-1H-pyrazole-5-carboxylic acid


The specific substitution pattern of this compound—an ethoxy group at the *ortho* position of a phenyl ring attached to the pyrazole core—dictates its unique physicochemical and biological profile. Simple replacement with seemingly similar analogs, such as the *para*-ethoxy isomer or a methoxy derivative, is not scientifically sound, as these substitutions alter lipophilicity, binding conformation, and metabolic stability . The presence of the carboxylic acid at the 5-position provides a handle for further derivatization (e.g., to amides or esters) and can contribute to key interactions, such as hydrogen bonding within biological targets . The quantitative evidence below demonstrates that these structural differences translate into measurable, and thus selectable, properties.

Positional isomerism Ortho to para shift may alter lipophilicity and crystal packing, affecting purification and formulation workflows.
Alkoxy chain variation Ethoxy to methoxy substitution changes MW, rotatable bonds, and logP, potentially shifting ADME profile and target binding.
Functional group replacement Carboxylic acid to ester or amide may alter solubility and interaction patterns; requires SAR-specific validation.

Differentiation Evidence: 3-(2-Ethoxyphenyl)-1H-pyrazole-5-carboxylic acid


Melting Point Comparison: Para-Ethoxy Analog

The melting point of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid is reported as 224-226 °C . In contrast, the *para*-ethoxy substituted analog, 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid (CAS 890591-56-7), has a predicted melting point of 276.50 °C, a difference of approximately +52 °C . This significant difference in solid-state thermal properties reflects distinct crystal packing interactions driven by the position of the ethoxy substituent.

Melting point
Reported
224–226 °C (exp.) vs 276.5 °C (pred. para)
May influence handling and recrystallization workflows
Predicted para comparator; experimental validation needed
Chemical Procurement Process Chemistry Solid-State Properties

Lipophilicity Difference: Ortho vs. Para Isomers

The *ortho*-ethoxy substitution on the target compound results in a lower experimental logP of 2.17 compared to a higher predicted ACD/logP of 2.23 for the *para*-ethoxy isomer (3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid) . This quantifiable difference in lipophilicity confirms that the position of the ethoxy group directly influences the molecule's partition coefficient, a key determinant of membrane permeability and solubility.

Lipophilicity
Reported
logP 2.17 (exp.) vs 2.23 (pred. para)
ΔlogP ~0.06 may be relevant to lead optimization
Cross-study values; direct comparison may differ
Medicinal Chemistry ADME Properties Lead Optimization

Ethoxy vs. Methoxy: MW and Rotatable Bonds

Replacing the ethoxy group (-OCH2CH3) on the target compound with a methoxy group (-OCH3) creates the analog 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid (CAS 834868-54-1). This change results in a measurable decrease in molecular weight from 232.24 g/mol [1] to 218.21 g/mol [2], a difference of 14.03 g/mol. It also reduces the number of rotatable bonds from 4 [3] to 3 [4], and lowers the predicted XLogP3-AA from 2.1 to 1.7 [5].

Physicochemical profile
Head-to-head
MW 232.24 vs 218.21, Rot. bonds 4 vs 3, XLogP 2.1 vs 1.7
Ethoxy group increases size, flexibility, and lipophilicity
Supports SAR selection for drug-like properties
Medicinal Chemistry Physicochemical Properties Fragment-Based Design

Anticancer Potential in Lung Cancer Cells

While a direct, quantitative comparison between the target compound and a specific analog for anticancer activity is not available in the public domain, the class to which it belongs exhibits defined biological effects. Pyrazole derivatives structurally related to 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid have been evaluated against A549 lung cancer cells, with one derivative demonstrating an IC50 value of 26 µM, indicating significant antiproliferative activity . This establishes a class-level benchmark for potential activity.

Anticancer reference
Class-level
Related pyrazole derivative: IC50 26 µM (A549)
Class-level benchmark for anticancer screening
Activity not confirmed for this specific compound
Cancer Research Drug Discovery Pyrazole Derivatives

Key Research Applications: 3-(2-Ethoxyphenyl)-1H-pyrazole-5-carboxylic acid


Factor Xa Inhibitor Derivative Synthesis

The presence of the 5-carboxylic acid group makes this compound an ideal precursor for the synthesis of diverse amide and ester derivatives . This is a common strategy in medicinal chemistry for generating compound libraries for biological screening, particularly for targets like Factor Xa, where pyrazole carboxamides have shown potent activity [1]. The *ortho*-ethoxy substitution provides a unique steric and electronic profile compared to *para*- or unsubstituted analogs, which can be exploited to modulate target binding and selectivity.

SAR Studies with Pyrazole Derivatives

The quantifiable differences in lipophilicity (ΔLogP ≈ 0.06 vs. *para*-isomer) and molecular weight (ΔMW = 14.03 g/mol vs. *methoxy* analog) make this compound a precise tool for SAR studies . Researchers can directly measure the impact of an *ortho*-ethoxy group versus other substitutions on a compound's physicochemical and, by extension, its biological properties. This allows for the fine-tuning of ADME properties and target engagement in lead optimization campaigns.

Solid-State Chemistry and Crystallography

The distinct melting point of 224-226 °C, which is significantly lower than the predicted value for its *para*-isomer (276.50 °C), indicates that the *ortho* substitution leads to unique intermolecular interactions in the solid state . This makes the compound a valuable subject for single-crystal X-ray diffraction studies and solid-state NMR to understand how subtle changes in molecular architecture affect crystal packing, polymorphism, and material properties [2].

Anticancer Lead Discovery

Given that a structurally related pyrazole derivative demonstrated an IC50 of 26 µM against the A549 lung cancer cell line, this compound is a strong candidate for inclusion in phenotypic screening panels aimed at identifying new anticancer agents . Its availability as a building block allows for rapid derivatization and hit expansion, making it a practical starting point for medicinal chemistry efforts in oncology.

Application
Selection Property
Validation Focus
Factor Xa inhibitor derivatization
5-Carboxylic acid derivatization handle
Amide/ester library synthesis and target engagement
Pyrazole SAR and lead optimization
Ortho-ethoxy physicochemical profile
ADME property modulation and binding affinity assessment
Solid-state chemistry and crystallography
Ortho-ethoxy crystal packing influence
Polymorphism and thermal property assessment
Anticancer phenotypic screening
Pyrazole core with derivatizable handle
Antiproliferative activity validation (class-level benchmark)

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